molecular formula C8H14ClNO4S B2603684 (1-Chlorosulfonylpiperidin-4-yl)methyl acetate CAS No. 2243503-67-3

(1-Chlorosulfonylpiperidin-4-yl)methyl acetate

Cat. No. B2603684
CAS RN: 2243503-67-3
M. Wt: 255.71
InChI Key: XEQLPYVOLBXMJN-UHFFFAOYSA-N
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Description

“(1-Chlorosulfonylpiperidin-4-yl)methyl acetate” is a chemical compound with the CAS Number: 2243503-67-3 . It has a molecular weight of 255.72 . The compound is typically 95% pure .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H14ClNO4S/c1-7(11)14-6-8-2-4-10(5-3-8)15(9,12)13/h8H,2-6H2,1H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Synthesis and Stereochemistry

One stream of research focuses on the synthesis and stereochemistry of compounds related to "(1-Chlorosulfonylpiperidin-4-yl)methyl acetate." Studies like those conducted by Casy and Jeffery (1972) delve into the synthesis of diastereoisomeric piperidin-4-ols and their acetate derivatives. These works lay the foundation for understanding the configurations and conformations critical to pharmaceutical synthesis (Casy & Jeffery, 1972).

One-Pot Synthesis Applications

The application in one-pot synthesis methodologies, as illustrated by Dobrydnev et al. (2018), showcases the versatility of chlorosulfonyl acetate derivatives in creating complex molecules. Their work demonstrates the transformation of aminonitriles into isothiazole carboxylates, highlighting the compound's role in facilitating novel synthetic routes (Dobrydnev et al., 2018).

Environmental and Recovery Studies

Research by Wang Tian-gui (2006) on recovering acetic acid from waste solutions involved in the production of chlorosulfonyl-containing intermediates emphasizes the environmental aspects. This study is crucial for developing sustainable practices in chemical manufacturing, showing the potential to reuse and recycle solvents (Wang Tian-gui, 2006).

Antimicrobial Applications

Further, compounds synthesized from "this compound" derivatives have been explored for their antimicrobial activities. For instance, Nasser et al. (2010) synthesized thioxo-imidazolidin-4-one derivatives showing promise as antimicrobial agents. These findings are pivotal for the development of new antibiotics and antifungal treatments (Nasser et al., 2010).

Catalytic and Enantioselective Applications

Denmark and Fan (2002) have demonstrated catalytic, enantioselective additions of ketene acetal to ketones using a related compound, highlighting its importance in producing chiral intermediates for pharmaceuticals (Denmark & Fan, 2002).

Future Directions

Piperidine derivatives, such as “(1-Chlorosulfonylpiperidin-4-yl)methyl acetate”, have significant roles in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the potential applications of these compounds.

properties

IUPAC Name

(1-chlorosulfonylpiperidin-4-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO4S/c1-7(11)14-6-8-2-4-10(5-3-8)15(9,12)13/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQLPYVOLBXMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CCN(CC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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